molecular formula C37H58O6 B1256033 Hericenone D CAS No. 137592-04-2

Hericenone D

Cat. No. B1256033
M. Wt: 598.9 g/mol
InChI Key: ZTJZNRQMSBGEOJ-JBASAIQMSA-N
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Description

Hericenone D is a bioactive compound found in the fruiting body of Hericium erinaceus, a medicinal mushroom commonly known as lion's mane mushroom. This natural product has attracted considerable attention due to its potential therapeutic properties, particularly for neurological disorders. The purpose of

Scientific Research Applications

Neuroprotective and Nerve Growth Factor-Stimulating Properties

Hericenone D, found in the mushroom Hericium erinaceum, exhibits properties that stimulate the synthesis of Nerve Growth Factor (NGF). This is significant because NGF plays a crucial role in the growth, maintenance, and survival of nerve cells, including brain cells. The stimulation of NGF synthesis by Hericenone D suggests its potential application in treating or preventing neurodegenerative diseases and in aiding nerve regeneration (Kawagishi et al., 1991).

Anti-Inflammatory Effects

Research indicates that Hericenone D, along with other compounds from Hericium erinaceum, demonstrates anti-inflammatory properties. This is particularly notable in inhibiting the production of nitric oxide in cell cultures, suggesting its potential use in treatments to reduce inflammation (Lee et al., 2016).

Inhibitory Activity Against Cellular Senescence

Hericenone D shows inhibitory effects on adriamycin-induced cellular senescence in human umbilical vascular endothelial cells. This property highlights its potential application in anti-aging therapies and in the treatment of age-related diseases (Noh et al., 2015).

Potential in Treating or Preventing Dementia

Due to its ability to stimulate NGF synthesis, Hericenone D has been suggested as useful in treating and preventing dementia. The role of NGF in maintaining and supporting neural networks makes Hericenone D a compound of interest for cognitive health and neurodegenerative conditions (Ma et al., 2010).

Neurotrophic Effects in Combination with NGF

While Hericenone D itself does not directly induce neurite outgrowth, it can potentiate the effects of NGF in this process. This synergistic effect with NGF highlights its potential in enhancing neural health and could be significant in developing treatments for various neural conditions (Phan et al., 2014).

Anti-Platelet Aggregation Properties

Hericenone D exhibits selective inhibition of collagen-induced platelet aggregation. This property positions it as a potential novel compound for antithrombotic therapy, offering an alternative mechanism for preventing vascular diseases like myocardial infarction and stroke (Mori et al., 2010).

Neuroprotective Effects Against Endoplasmic Reticulum Stress

Hericenone D and its derivatives have shown neuroprotective effects against endoplasmic reticulum (ER) stress-dependent cell death. This suggests the potential of Hericenone D in developing pharmacologically useful substances for treating ER stress-related diseases (Kobayashi et al., 2021).

properties

IUPAC Name

[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36(40)43-28-31-26-35(42-5)33(37(41)34(31)27-38)23-22-30(4)25-32(39)24-29(2)3/h22,24,26-27,41H,6-21,23,25,28H2,1-5H3/b30-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJZNRQMSBGEOJ-JBASAIQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301112740
Record name [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hericenone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hericenone D

CAS RN

137592-04-2
Record name [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137592-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hericenone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

41 - 43 °C
Record name Hericenone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
KH Kim, HJ Noh, SU Choi, KR Lee - The Journal of Antibiotics, 2012 - nature.com
In our continuing search for structurally interesting and cytotoxic metabolites from Korean wild mushrooms, 1–5 we have collected scores of Korean mushroom species annually and …
Number of citations: 53 www.nature.com
S Kobayashi, T Tamura, M Koshishiba… - The Journal of …, 2021 - ACS Publications
The first total syntheses of hericenones C–H and “putative 3-hydroxyhericenone F” were achieved. Highlights of the synthesis include the straightforward construction of the resorcinol …
Number of citations: 8 pubs.acs.org
W Li, YN Sun, W Zhou, SH Shim, YH Kim - The Journal of antibiotics, 2014 - nature.com
… were consistent with previous reports, the structures of the known compounds were identified as hericene A (2), 7 hericene B (3), 7 hericene C (4), 7 hericenone C (5), 8 hericenone D (6…
Number of citations: 23 www.nature.com
BJ Ma, HY Yu, JW Shen, Y Ruan, X Zhao… - The journal of …, 2010 - nature.com
… The degree of activity for hericenone D was almost at the same level as that of a potent stimulator, epinephrine. It is of interest that the difference in activity among those compounds was …
Number of citations: 31 www.nature.com
Z Chen, P Buchanan, SY Quek - Food Analytical Methods, 2022 - Springer
… suitable to identify hericenone D, meaningful amount, 0.50 ng of hericenone D was added … in detection of hericenone D. As such, no detectable levels of hericenone D could be found in …
Number of citations: 4 link.springer.com
E Hiraki, S Furuta, R Kuwahara, N Takemoto… - Journal of natural …, 2017 - Springer
… Further in vitro investigation showed that ethanol extract inhibited the activity of lipase, and four lipase-inhibitory compounds were isolated from the extract: hericenone C, hericenone D, …
Number of citations: 32 link.springer.com
SK Lee, SH Ryu, A Turk, SW Yeon, YH Jo… - Journal of …, 2020 - Elsevier
… demonstrated that erinacenol D (4), 4-[3′,7′–dimethyl-2′,6′-octadienyl]-2-formyl-3-hydroxy-5-methyoxybenzylalcohol (6), hericene A (7), hericene D (8) and hericenone D (9) …
Number of citations: 23 www.sciencedirect.com
HJ Noh, HH Yang, GS Kim, SE Lee… - Journal of Enzyme …, 2015 - Taylor & Francis
… Six compounds were isolated and identified as hericenone D (1), (22E,24R)-5α,8α-epidioxyergosta-6,22-dien-3β-ol (2), erinacerin B (3), hericenone E (4), hericenone F (5) and …
Number of citations: 24 www.tandfonline.com
K Mori, Y Obara, M Hirota, Y Azumi… - Biological and …, 2008 - jstage.jst.go.jp
… hericenone D, the medium was replaced with serum-free DMEM. After the incubation with H. erinaceus extracts or hericenone D … On the other hand, hericenone D did not show the effect …
Number of citations: 222 www.jstage.jst.go.jp
E Roda, EC Priori, D Ratto, F De Luca… - International Journal of …, 2021 - mdpi.com
… erinaceus, containing a known amount of Erinacine A, Hericenone C, Hericenone D, and L-ergothioneine, on locomotor frailty and cerebellum of aged mice. Locomotor performances …
Number of citations: 27 www.mdpi.com

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